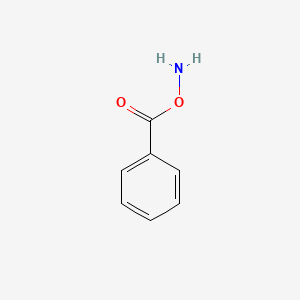

O-Benzoylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

amino benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXHSQBVHSJQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202898 | |

| Record name | O-Benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54495-98-6 | |

| Record name | O-Benzoylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Benzoylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzoylhydroxylamine and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors for the formation of carbon-nitrogen bonds.[1][2] They are particularly prominent as electrophilic aminating agents in transition metal-catalyzed reactions and as precursors for alkyl nitrenes.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, experimental protocols, and visual workflows to support research and development in chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound derivatives is most commonly achieved through the benzoyloxylation of primary or secondary amines using benzoyl peroxide. An alternative pathway involves the reaction of hydroxylamine with a suitable benzoylating agent.

A prevalent and efficient method involves the use of benzoyl peroxide in the presence of a mild base, such as dipotassium hydrogen phosphate (K₂HPO₄), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This approach offers good yields and proceeds under ambient conditions.

Synthesis Pathway

References

- 1. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

O-Benzoylhydroxylamine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: O-Benzoylhydroxylamine is a versatile and widely utilized reagent in modern organic synthesis. Its significance lies primarily in its role as an efficient electrophilic aminating agent, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The construction of C-N bonds is a fundamental objective in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties of this compound

The CAS number for this compound (free base) is 54495-98-6. It is important to distinguish the free base from its more commonly handled hydrochloride salt, which has a CAS number of 60839-87-4. While experimental data for the physical properties of the free base are not widely reported, computed values and the properties of the hydrochloride salt provide valuable information.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 54495-98-6[1] |

| Molecular Formula | C₇H₇NO₂[1][2] |

| Molecular Weight | 137.14 g/mol [1] |

| IUPAC Name | amino benzoate[1] |

| SMILES | C1=CC=C(C=C1)C(=O)ON[1] |

| InChI Key | XXXHSQBVHSJQKS-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 137.047678466 Da | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

Table 3: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 60839-87-4[3] |

| Molecular Formula | C₇H₈ClNO₂[3] |

| Molecular Weight | 173.6 g/mol [3] |

| Appearance | Tan to white solid[3] |

| Melting Point | 110-112 °C[3] |

| Storage | Sealed in dry, Room temperature[3] |

Synthesis of this compound Derivatives

O-Benzoylhydroxylamines are readily synthesized from the corresponding primary or secondary amines. A general and efficient method involves the oxidation of the amine with benzoyl peroxide in the presence of a base. These compounds are often crystalline solids and demonstrate good stability, allowing for indefinite storage in a freezer without decomposition.[4]

Applications in Drug Development and Organic Synthesis

The primary application of this compound and its derivatives is in the electrophilic amination of various nucleophiles. This "umpolung" strategy, which reverses the traditional polarity of the nitrogen atom, is a powerful tool for constructing C-N bonds.

Transition Metal-Catalyzed C-N Bond Formation: O-Benzoylhydroxylamines are premier electrophilic nitrogen sources for a wide range of transition metal-catalyzed reactions.[5] Catalytic systems based on copper, palladium, and nickel are commonly employed to couple O-Benzoylhydroxylamines with organometallic reagents (like organozincs) or to direct C-H amination.[4] These methods are characterized by their mild reaction conditions and remarkable tolerance for various functional groups, making them highly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[4]

Synthesis of N-Heterocycles: O-Benzoylhydroxylamines also serve as competent precursors to alkyl nitrenes. In the presence of a rhodium catalyst, these intermediates can undergo intramolecular C-H insertion reactions to construct saturated N-heterocycles, such as pyrrolidines, from primary amines.

Experimental Protocols

Synthesis of a Tertiary Amine via Copper-Catalyzed Electrophilic Amination of an Organozinc Reagent

This protocol is a representative example of the application of this compound in C-N bond formation.[4][6][7]

Materials and Equipment:

-

Anhydrous tetrahydrofuran (THF)

-

Zinc chloride (ZnCl₂)

-

Phenylmagnesium bromide (PhMgBr) solution in ether

-

This compound derivative (e.g., 4-Benzoyloxymorpholine)

-

Copper(II) chloride (CuCl₂)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

-

Oven-dried glassware

-

Magnetic stirrer and stir bars

-

Syringes and cannulas

Procedure:

-

Preparation of the Diorganozinc Reagent (in situ):

-

In an oven-dried, argon-flushed round-bottomed flask, dissolve ZnCl₂ (0.55 mmol) in anhydrous THF (2.0 mL).

-

To this stirring solution, add PhMgBr (1.1 mmol, e.g., 1.1 mL of a 1.0 M solution) via cannula at room temperature.

-

Stir the resulting solution for 20-30 minutes at ambient temperature to ensure complete transmetalation to the diphenylzinc reagent.

-

-

Amination Reaction:

-

In a separate oven-dried, argon-flushed flask, dissolve the this compound derivative (0.50 mmol) and CuCl₂ (0.0125 mmol, 2.5 mol%) in anhydrous THF (3.0 mL).

-

To this solution, add the freshly prepared diphenylzinc solution via cannula.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete in under an hour.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be purified by acid-base extraction or by flash column chromatography on silica gel to yield the pure tertiary amine.[4][6]

-

Visualizations of Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the copper-catalyzed amination reaction.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. These compounds are stable, but should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound has established itself as an indispensable tool in synthetic organic chemistry, particularly for the construction of C-N bonds. Its application in transition metal-catalyzed reactions provides a mild, efficient, and functional group-tolerant method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals. For researchers and professionals in drug development, mastering the use of this reagent opens up efficient synthetic routes to novel and complex nitrogen-containing molecules. Future research will likely continue to expand the scope and utility of this compound in new catalytic systems and for the synthesis of increasingly complex molecular architectures.

References

- 1. This compound | C7H7NO2 | CID 191324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]

- 7. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Benzoylhydroxylamine: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzoylhydroxylamine and its derivatives are versatile reagents in organic synthesis, primarily utilized as electrophilic aminating agents.[1][2] However, their utility is intrinsically linked to their stability, as the N-O bond is inherently weak and susceptible to cleavage under various conditions. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, with a focus on thermal, hydrolytic, and photochemical degradation. Quantitative data from thermal analysis is presented, alongside detailed experimental protocols for stability assessment. Proposed decomposition mechanisms are illustrated to provide a deeper understanding of the molecule's reactivity and inform safe handling, storage, and application in research and development.

Thermal Stability and Decomposition

O-Benzoylhydroxylamines are known to exhibit thermal instability, with some derivatives showing low onset temperatures for decomposition. This section summarizes the available quantitative data and outlines the proposed mechanism for thermal degradation.

Quantitative Thermal Stability Data

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are powerful techniques to evaluate the thermal hazards of energetic materials. The data presented below for various this compound derivatives highlights the potential for exothermic decomposition at elevated temperatures.

| Compound | Onset Temperature (°C) by DSC (10 °C/min) | Decomposition Enthalpy (ΔHd) (J/g) | Key Observations |

| O-Benzoyl-N,N-dibenzylhydroxylamine | ~100 | >500 | Autocatalytic decomposition profile observed. |

| Morpholino benzoate | ~90 | >500 | Low thermal onset temperature. |

| O-Benzoyl-N,N-dimethylhydroxylamine | ~110 | >500 | Marked shift in onset temperature with varying DSC scan rates, indicating autocatalytic behavior. |

Note: The data presented is a summary from literature and may vary based on experimental conditions.

Thermal Decomposition Pathway

The thermal decomposition of O-Benzoyl-N-alkyl hydroxylamines is proposed to proceed through an autocatalytic mechanism. The initial step is the homolytic cleavage of the weak N-O bond, generating a benzoyloxy radical and an aminyl radical. The benzoyloxy radical can then abstract a hydrogen atom from the alkyl group of a neighboring molecule, initiating a chain reaction. The decomposition of N,N-dibenzyl-O-benzoylhydroxylamine is reported to yield benzoic acid and benzaldehyde, likely formed from the hydrolysis of an intermediate imine.

Hydrolytic Stability and Decomposition

Proposed Hydrolytic Decomposition Pathways

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of hydroxylamine, would yield benzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate would then collapse to form benzoate and hydroxylamine.

Photochemical Stability and Decomposition

The presence of a benzoyl chromophore suggests that this compound may be susceptible to photodegradation upon exposure to UV light. Specific quantum yield data for this compound is not currently available.

Proposed Photochemical Decomposition Pathways

Upon absorption of UV radiation, the this compound molecule can be promoted to an excited state. From this excited state, several decomposition pathways are plausible:

-

Homolytic Cleavage: Similar to thermal decomposition, cleavage of the N-O bond can occur, generating benzoyloxy and aminyl radicals.

-

Photo-Fries Rearrangement: Aromatic esters can undergo a rearrangement where the acyl group migrates to the aromatic ring, forming hydroxybenzoyl derivatives.

-

Decarboxylation: The benzoyloxy radical can lose carbon dioxide to form a phenyl radical, which can then lead to a variety of secondary products.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

To investigate autocatalytic behavior, repeat the experiment with varying heating rates (e.g., 2, 5, 20 °C/min).

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.

Methodology:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffer solution at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately (e.g., by neutralization or dilution in a cold mobile phase).

-

Analyze the concentration of the remaining this compound and the formation of degradation products using a stability-indicating HPLC method.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant at each pH and temperature.

Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology (based on ICH Q1B guidelines):

-

Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water).

-

Expose the solutions to a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

At appropriate time intervals, withdraw samples from both the exposed and control solutions.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

Conclusion

This compound is a valuable synthetic reagent, but its inherent instability necessitates a thorough understanding of its decomposition pathways. This guide has summarized the current knowledge on its thermal, hydrolytic, and photochemical degradation. The thermal decomposition is characterized by a low onset temperature and an autocatalytic mechanism, posing potential safety hazards. While specific quantitative data for hydrolysis and photolysis are limited, the provided theoretical pathways and experimental protocols offer a robust framework for further investigation. For researchers, scientists, and drug development professionals, a comprehensive assessment of the stability of this compound and its derivatives is crucial for ensuring the safety, reproducibility, and success of their synthetic endeavors.

References

Electrophilic Amination with O-Benzoylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrophilic amination mechanism utilizing O-Benzoylhydroxylamine and its derivatives. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, extensive quantitative data, and explicit experimental protocols for various catalytic systems.

Core Concepts and Mechanism

Electrophilic amination is a powerful synthetic strategy for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. This compound serves as a versatile and efficient electrophilic aminating agent, acting as an R₂N⁺ synthon. The core of the reaction involves the attack of a nucleophile on the nitrogen atom of the hydroxylamine derivative, with the benzoate group functioning as an effective leaving group.

The versatility of this reagent is highlighted by its application with a range of nucleophiles, including organometallics (organozinc, Grignard reagents), enolates, and arylboronic acids, often facilitated by transition metal catalysts such as copper, palladium, nickel, and cobalt.[1][2][3]

General Reaction Scheme

The fundamental transformation can be represented as follows:

Caption: General scheme of electrophilic amination.

Transition Metal-Catalyzed Electrophilic Amination

The scope and efficiency of electrophilic amination with this compound are significantly enhanced through the use of transition metal catalysts. Each metal offers unique advantages in terms of substrate scope, functional group tolerance, and reaction mechanism.

Copper-Catalyzed Amination

Copper catalysis is particularly effective for the amination of organozinc and organoaluminum reagents.[1] Mechanistic studies suggest an SN2-type pathway.[4]

Mechanism of Copper-Catalyzed Amination of Diorganozinc Reagents:

Caption: Proposed mechanism for copper-catalyzed amination.

Quantitative Data for Copper-Catalyzed Amination of Diorganozinc Reagents:

| Entry | Nucleophile (R₂Zn) | Amine Product | Yield (%) | Reference |

| 1 | Ph₂Zn | 4-Phenylmorpholine | 91 | [5] |

| 2 | (4-MeOC₆H₄)₂Zn | N-(4-Methoxyphenyl)morpholine | 85 | [5] |

| 3 | (4-ClC₆H₄)₂Zn | N-(4-Chlorophenyl)morpholine | 88 | [5] |

| 4 | (2-Thienyl)₂Zn | N-(2-Thienyl)morpholine | 75 | [5] |

| 5 | Et₂Zn | N-Ethylmorpholine | 72 | [5] |

Palladium-Catalyzed Amination

Palladium catalysts are effective for a variety of amination reactions, including the diamination of alkenes. Mechanistic studies support a Pd(II)/Pd(IV) catalytic cycle.[6][7][8][9]

Mechanism of Palladium-Catalyzed Alkene Diamination:

Caption: Pd(II)/Pd(IV) cycle in alkene diamination.

Quantitative Data for Palladium-Catalyzed Diamination of N-Allylguanidines:

| Entry | Substrate | Amine Electrophile | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | N-Allyl-N',N''-dicyclohexylguanidine | Morpholinobenzoate | Cyclic guanidine | 75 | 6:1 | [6] |

| 2 | N-Allyl-N'-phenylurea | Piperidinobenzoate | Cyclic urea | 68 | - | [8] |

| 3 | N-Allyl-N'-methyl-N'-phenylurea | N-Methyl-N-phenylaminobenzoate | Cyclic urea | 55 | - | [8] |

Nickel-Catalyzed Hydroamination

Nickel catalysis enables the hydroamination of unactivated alkenes, a challenging transformation. The use of directing groups on the substrate is often crucial for achieving high regioselectivity.[10][11][12][13]

Workflow for Nickel-Catalyzed Hydroamination:

References

- 1. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DFT Study of Pd(0)-Promoted Intermolecular C-H Amination with O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nickel-Catalyzed Regio- and Enantioselective Hydroamination of Unactivated Alkenes Using Carbonyl Directing Groups [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nickel-Catalyzed Regio- and Enantioselective Hydroamination of Unactivated Alkenes Using Carbonyl Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of O-Benzoylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile reagents in modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[1] The unique reactivity of these compounds, stemming from the inherent weakness of the N-O bond, has made them focal points of extensive experimental and theoretical investigation. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.

The utility of O-benzoylhydroxylamines as electrophilic aminating agents is well-documented, especially in transition metal-catalyzed reactions.[1] These reactions have become a reliable method for forming C-N bonds. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanisms governing these transformations.[2][3] Understanding these reaction pathways at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies.

Core Reactivity: The N-O Bond

The key to the reactivity of this compound lies in the facile cleavage of the N-O bond. Theoretical calculations have provided quantitative measures of this bond's strength, offering a foundational understanding of the energy requirements for its dissociation.

N-O Bond Dissociation Energies

A comprehensive theoretical study on a series of N,N,O-trisubstituted hydroxylamines, including O-acyl derivatives, has provided valuable data on N-O bond dissociation energies (BDEs). High-level composite methods and DFT calculations have been employed to determine these values.

| Compound Type | Computational Method | N-O BDE (kcal/mol) |

|---|---|---|

| O-Acyl N,N-dimethylhydroxylamines | M06-2X/6-311+G(3df,2p) | ~40-43 |

| O-Acyl N,N-dimethylhydroxylamines | CBS-QB3 | Not specified |

| O-Acyl N,N-dimethylhydroxylamines | CBS-APNO | Not specified |

| O-Acyl N,N-dimethylhydroxylamines | G4 | Not specified |

Reaction Mechanisms: A Deeper Dive

Theoretical studies have been pivotal in mapping out the potential energy surfaces and identifying the transition states for various reactions involving this compound. This section details the mechanistic insights gained from these computational investigations.

Palladium-Catalyzed C-H Amination

One of the most significant applications of this compound is in palladium-catalyzed C-H amination reactions. A notable DFT study has challenged the commonly assumed Pd(0)/Pd(II) catalytic cycle.[2] Instead, the calculations suggest that Pd(0) acts as a catalyst precursor, which is oxidized to Pd(II). The C-H amination then proceeds through a Pd(II)/Pd(IV) catalytic cycle.[2]

The proposed mechanism involves several key steps, including the oxidative addition of the N-O bond to the Pd(II) center, C-H activation, and reductive elimination to form the C-N bond and regenerate the active catalyst.

Thermal Decomposition Pathways

While specific studies on the thermolysis of this compound are not abundant, theoretical investigations into the decomposition of the parent hydroxylamine provide valuable analogous insights. These studies suggest that simple unimolecular bond dissociations are unlikely to be the primary decomposition pathways. Instead, bimolecular reactions, such as isomerization, are energetically more favorable. In aqueous solutions, the activation barrier for such pathways is significantly reduced.

Role in Drug Development and Discovery

The ability of this compound to facilitate the introduction of nitrogen-containing functionalities is of paramount importance in drug development, as these moieties are ubiquitous in pharmacologically active compounds.[1] Computational chemistry plays a crucial role in modern drug discovery by predicting molecular interactions and optimizing lead compounds.[4] While direct theoretical studies on this compound as a drug candidate itself are scarce, its utility in the synthesis of drug-like molecules is extensively documented.[1]

The mechanistic understanding gained from theoretical studies allows for the rational design of synthetic routes to complex nitrogen-containing scaffolds. This predictive power accelerates the synthesis of compound libraries for high-throughput screening and enables the targeted synthesis of molecules with desired pharmacological properties.

Detailed Methodologies: A Look into the Computational Toolkit

The insights presented in this guide are the result of rigorous computational chemistry techniques. Understanding these methods is essential for critically evaluating the theoretical data and for designing new computational studies.

Density Functional Theory (DFT)

DFT is the workhorse of computational chemistry for studying reaction mechanisms. The choice of functional and basis set is critical for obtaining accurate results.

-

Functionals: For the study of transition metal catalysis, hybrid functionals such as B3LYP are commonly employed.[3] For thermochemical data like bond dissociation energies, functionals from the Minnesota family, such as M06-2X, have shown excellent performance.

-

Basis Sets: Pople-style basis sets, such as 6-31G(d), are often used for geometry optimizations.[3] For more accurate energy calculations, larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), are necessary. For heavy elements like palladium, effective core potentials (ECPs) are used to describe the core electrons, reducing computational cost without sacrificing accuracy.

High-Level Composite Methods

For highly accurate energy calculations, especially for bond dissociation energies, composite methods that approximate high-level ab initio calculations are used. These include:

-

CBS-QB3 (Complete Basis Set-QB3)

-

CBS-APNO (Complete Basis Set-APNO)

-

G4 (Gaussian-4) theory

These methods involve a series of calculations with different levels of theory and basis sets, which are then extrapolated to provide a highly accurate energy value.

Solvation Models

To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently employed. These models represent the solvent as a continuous dielectric medium, capturing the bulk solvent effects on the reaction energetics.

Conclusion

Theoretical studies have provided invaluable insights into the fundamental reactivity of this compound. By quantifying the N-O bond dissociation energy and elucidating complex reaction mechanisms, computational chemistry has empowered synthetic chemists to better utilize this versatile reagent. For drug development professionals, this deeper understanding translates into more efficient and rational approaches to the synthesis of novel nitrogen-containing therapeutics. As computational methods continue to advance in accuracy and efficiency, we can anticipate even more detailed and predictive models of this compound reactivity, further accelerating innovation in both academic and industrial research.

References

- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DFT Study of Pd(0)-Promoted Intermolecular C-H Amination with O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neuroquantology.com [neuroquantology.com]

O-Benzoylhydroxylamine as an Electrophilic Nitrogen Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile electrophilic aminating agents in modern organic synthesis. Their stability, accessibility, and broad reactivity have established them as indispensable reagents for the construction of carbon-nitrogen (C-N) bonds, a fundamental linkage in a vast array of pharmaceuticals, natural products, and functional materials.[1] This technical guide provides an in-depth overview of the core applications of O-benzoylhydroxylamines, focusing on transition-metal-catalyzed reactions. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to facilitate understanding and implementation in a research and development setting.

Introduction: The "Umpolung" Strategy for C-N Bond Formation

The formation of C-N bonds is a cornerstone of organic chemistry, traditionally achieved through the reaction of a carbon electrophile with a nitrogen nucleophile. However, the "umpolung" or reverse polarity strategy, wherein a nitrogen atom acts as the electrophile, offers a complementary and often advantageous approach. O-Benzoylhydroxylamines are premier reagents for this purpose, serving as effective R₂N⁺ or RHN⁺ synthons.[2][3] Their utility is significantly enhanced through catalysis by transition metals such as copper, palladium, and nickel, which enables a wide range of amination reactions under mild conditions with excellent functional group tolerance.[4]

The general structure of an this compound features a labile N-O bond. Upon activation, typically by a transition metal catalyst, this bond cleaves, allowing the nitrogen atom to be transferred to a nucleophilic carbon source.

Key Synthetic Applications and Quantitative Data

O-Benzoylhydroxylamines are employed in a diverse array of synthetic transformations. The following sections summarize the most significant applications, with quantitative data presented for easy comparison.

Copper-Catalyzed Amination of Organometallic Reagents

One of the most well-developed applications of O-benzoylhydroxylamines is the copper-catalyzed amination of organozinc reagents.[2][3] This method allows for the formation of secondary and tertiary amines from a wide variety of aryl, heteroaryl, and alkyl zinc nucleophiles. The reaction is characterized by its mild conditions and broad substrate scope.

Table 1: Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents [2]

| Entry | Amine Product | This compound | Organozinc Reagent | Yield (%) |

| 1 | N-Phenylmorpholine | N-(Benzoyloxy)morpholine | Diphenylzinc | 95 |

| 2 | N-(4-Cyanophenyl)morpholine | N-(Benzoyloxy)morpholine | Bis(4-cyanophenyl)zinc | 88 |

| 3 | N-(4-Nitrophenyl)morpholine | N-(Benzoyloxy)morpholine | Bis(4-nitrophenyl)zinc | 85 |

| 4 | N-Benzylpiperidine | N-(Benzoyloxy)piperidine | Dibenzylzinc | 78 |

| 5 | N-tert-Butylaniline | N-(Benzoyloxy)aniline | Di-tert-butylzinc | 65 |

Reaction Conditions: Typically 2.5 mol% CuCl₂, R₂Zn (0.55 mmol), this compound (0.5 mmol) in THF at room temperature for <1 hour.[2]

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

Palladium and nickel catalysts have also been successfully employed to mediate C-N bond formation using O-benzoylhydroxylamines. These methods are particularly useful for the amination of aryl halides and for directed C-H amination reactions, offering alternative reactivity patterns to traditional Buchwald-Hartwig aminations. For instance, palladium/norbornene catalysis has been utilized for the ortho-amination of aryl iodides.

Hydroamination of Alkenes and Alkynes

The hydroamination of unsaturated C-C bonds is a highly atom-economical method for synthesizing amines. O-Benzoylhydroxylamines serve as effective nitrogen sources in copper-catalyzed hydroamination reactions of alkenes and alkynes.[5] These reactions can often be performed with high regio- and enantioselectivity, providing access to chiral amines.

Table 2: Enantioselective Hydroamination of Alkenes

| Entry | Alkene | This compound | Product | Yield (%) | ee (%) |

| 1 | Styrene | N-(Benzoyloxy)morpholine | 1-Morpholino-1-phenylethane | 85 | 95 |

| 2 | 1-Octene | N-(Benzoyloxy)piperidine | 2-Piperidinooctane | 70 | 90 |

| 3 | Cyclohexene | N-(Benzoyloxy)pyrrolidine | N-Cyclohexylpyrrolidine | 78 | N/A |

Reaction conditions and catalysts vary depending on the substrate and desired selectivity.

Synthesis of N-Heterocycles

O-Benzoylhydroxylamines have also been utilized as precursors for alkyl nitrenes in rhodium-catalyzed reactions for the synthesis of saturated N-heterocycles like pyrrolidines from primary amines.[6][7] This transformation proceeds via an intramolecular C-H amination.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of O-Benzoylhydroxylamines

The preparation of O-benzoylhydroxylamines can be achieved from the corresponding primary or secondary amines and benzoyl peroxide.[2]

Protocol 1: Synthesis of N-(Benzoyloxy)morpholine [2]

-

To a solution of morpholine (1.2 equiv) in an ethereal solvent, add potassium diphosphate (K₂HPO₄, 1.5 equiv).[2]

-

Cool the mixture to 0 °C and add a solution of benzoyl peroxide (1.0 equiv) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for over 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired this compound.

General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents

Protocol 2: Synthesis of N-Phenylmorpholine [2]

-

In an oven-dried flask under an inert atmosphere, dissolve zinc chloride (0.55 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL).[2]

-

Add a solution of phenylmagnesium bromide (1.1 mmol, 1.0 M in THF) to the stirred solution at ambient temperature. Stir for 20 minutes to generate the diphenylzinc reagent.[2]

-

In a separate flask, add N-(benzoyloxy)morpholine (0.5 mmol) and copper(II) chloride (2.5 mol%).

-

Transfer the freshly prepared diorganozinc solution to the second flask via cannula.

-

Stir the reaction at room temperature for less than 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Isolate the product via acid-base extraction.[2]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

Caption: Workflow for Cu-catalyzed amination of organozinc reagents.

Caption: Proposed catalytic cycle for copper-catalyzed amination.

Applications in Drug Discovery and Development

The prevalence of nitrogen-containing motifs in pharmaceuticals makes efficient C-N bond-forming reactions highly valuable in drug discovery and development.[5] The mild conditions and high functional group tolerance of reactions employing O-benzoylhydroxylamines allow for the late-stage functionalization of complex molecules, a critical capability in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, the selective ortho-amination of drug molecules like estrone and loratadine has been demonstrated.

Conclusion

O-Benzoylhydroxylamines have been firmly established as versatile and reliable electrophilic nitrogen sources in organic synthesis. Their application in transition-metal-catalyzed reactions has significantly broadened the toolkit for constructing C-N bonds, enabling the synthesis of a wide range of amines and N-heterocycles.[1] The operational simplicity, mild reaction conditions, and broad substrate scope of these methods make them highly attractive for both academic research and industrial applications, particularly in the field of drug development. Future research will likely focus on expanding the reaction scope, developing more enantioselective transformations, and further elucidating reaction mechanisms to enable even more efficient and selective syntheses.

References

- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]

- 4. Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]

physical and chemical properties of O-Benzoylhydroxylamine

O-Benzoylhydroxylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical reagent widely utilized in organic synthesis. Its significance lies primarily in its function as an electrophilic aminating agent, enabling the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of numerous organic molecules and pharmaceuticals. This guide provides an in-depth overview of the , its reactivity, relevant experimental protocols, and its applications in modern synthetic chemistry.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties, particularly the melting point, differ.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Melting Point | 110-112 °C | For the hydrochloride salt. |

| Appearance | Tan to white solid | For the hydrochloride salt. |

| Topological Polar Surface Area | 52.3 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| XLogP3 | 1.4 |

Solubility and Stability

-

Solubility : this compound is slightly soluble in water but is miscible with organic solvents like ethanol, ether, and chloroform.

-

Stability : this compound and its derivatives generally show good stability and can be stored indefinitely in a freezer without decomposition or loss of reactivity. The hydrochloride salt is described as hygroscopic (absorbs moisture from the air) and should be stored in a tightly closed container, protected from moisture.

Chemical Reactivity and Applications

This compound is a cornerstone reagent for electrophilic amination. It serves as an efficient "NH₂⁺" synthon, enabling the introduction of an amino group to a variety of nucleophiles.

Electrophilic Amination

Over the past decade, the use of O-benzoylhydroxylamines in transition metal-catalyzed C-N bond formation has become a prominent strategy in organic synthesis. These reactions offer an attractive alternative to traditional methods. O-benzoylhydroxylamines have been successfully employed in copper, palladium, nickel, and cobalt-catalyzed electrophilic amination reactions.

-

Copper-Catalyzed Amination : A mild and broadly applicable method involves the copper-catalyzed electrophilic amination of organozinc reagents with O-benzoyl hydroxylamines. This allows for the synthesis of a wide variety of secondary and tertiary amines.

-

N-Amination of Heterocycles : this compound derivatives have been shown to be superior reagents for the N-amination of heterocyclic compounds such as pyrroles, indoles, and imidazoles.

-

Alkyl Nitrene Precursors : Recent studies have introduced O-benzoylhydroxylamines as competent precursors for alkyl nitrenes, which can then be used in rhodium-catalyzed reactions to construct various nitrogen-containing heterocycles, like pyrrolidines, from primary amines.

The general mechanism for its role as an aminating agent is depicted in the logical relationship diagram below.

Caption: Logical flow of this compound as an electrophilic aminating agent.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative experimental protocols for its synthesis and use.

Synthesis of a Substituted this compound

This protocol describes the synthesis of 4-Benzoyloxymorpholine, a derivative of this compound, via oxidation.

Reagents and Equipment:

-

Benzoyl peroxide

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

N,N-dimethylformamide (DMF)

-

Morpholine

-

Deionized water

-

500-mL round-bottomed flask

-

Teflon-coated magnetic stir bar

Procedure:

-

A 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with benzoyl peroxide (12.11 g, 50 mmol), dipotassium hydrogen phosphate (13.

O-Benzoylhydroxylamine in Electrophilic Amination: A Technical Guide to Reactions with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods often rely on the nucleophilicity of amines. However, the "umpolung" strategy of electrophilic amination, where an amino group functions as an electrophile, offers a complementary and powerful approach. Among the reagents developed for this purpose, O-benzoylhydroxylamines have emerged as exceptionally versatile, stable, and effective electrophilic aminating agents, particularly in transition metal-catalyzed reactions.[1][2] This guide provides an in-depth analysis of the fundamental principles governing the reaction of O-benzoylhydroxylamines with various nucleophiles, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols relevant to research and development.

Fundamental Principles of Reactivity

The reactivity of O-benzoylhydroxylamine and its derivatives stems from the polarization of the nitrogen-oxygen (N-O) bond. The electron-withdrawing benzoyl group makes the benzoate a good leaving group, rendering the nitrogen atom electrophilic. This allows for a nucleophilic attack on the nitrogen, leading to the cleavage of the N-O bond and the formation of a new bond between the nucleophile and the amino moiety.

This inherent reactivity can be harnessed in various ways, most notably through transition metal catalysis. Metals such as copper (Cu), palladium (Pd), nickel (Ni), and rhodium (Rh) can activate both the this compound and the nucleophile, facilitating C-N bond formation under mild conditions with high efficiency and functional group tolerance.[2]

General Reaction Mechanism

The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic nitrogen atom of the this compound derivative. This results in the displacement of the benzoate anion, a relatively stable leaving group, and the formation of a new N-Nu bond.

Caption: General nucleophilic attack on this compound.

Reactions with Carbon Nucleophiles: C-N Bond Formation

The most significant application of O-benzoylhydroxylamines is in the construction of C-N bonds, a critical step in the synthesis of anilines, alkylamines, and other nitrogen-containing scaffolds.

Copper-Catalyzed Amination of Organozinc Reagents

A robust and widely applicable method for forming C-N bonds involves the copper-catalyzed reaction of O-benzoylhydroxylamines with diorganozinc reagents.[2][3] This protocol is distinguished by its mild reaction conditions (often at room temperature), high yields, and remarkable tolerance for various functional groups.[2][4]

The reaction is effective for a broad range of nucleophiles, including simple and functionalized aryl, heteroaryl, benzyl, and primary, secondary, and tertiary alkyl groups.[3]

The following tables summarize the scope of the copper-catalyzed amination of diorganozinc reagents.

Table 1: Amination of Aryl- and Alkylzinc Reagents with Various O-Benzoylhydroxylamines [2]

| Entry | This compound (R₂N-OBz) | Diorganozinc (R'₂Zn) | Product (R₂N-R') | Yield (%) |

| 1 | Morpholino-OBz | Di(phenyl)zinc | 4-Phenylmorpholine | 91 |

| 2 | Piperidino-OBz | Di(o-tolyl)zinc | 1-(o-Tolyl)piperidine | 86 |

| 3 | N-Methyl-N-benzylamino-OBz | Di(phenyl)zinc | N-Methyl-N-phenylbenzylamine | 89 |

| 4 | N-Boc-amino-OBz | Di(n-butyl)zinc | N-Boc-n-butylamine | 78 |

| 5 | Diisopropylamino-OBz | Di(mesityl)zinc | N,N-Diisopropylmesitylamine | 81 |

| 6 | N-tert-Butylamino-OBz | Di(tert-octyl)zinc | N-tert-Butyl-tert-octylamine | 70 |

Table 2: Amination with Functionalized Diorganozinc Reagents [2]

| Entry | This compound | Functionalized Aryl Group (Ar) | Product | Yield (%) |

| 1 | Morpholino-OBz | 4-Cyanophenyl | 4-(4-Cyanophenyl)morpholine | 85 |

| 2 | Piperidino-OBz | 4-(Trifluoromethyl)phenyl | 1-(4-(Trifluoromethyl)phenyl)piperidine | 93 |

| 3 | Morpholino-OBz | 3-Chlorophenyl | 4-(3-Chlorophenyl)morpholine | 88 |

| 4 | Piperidino-OBz | 2-Thienyl | 1-(2-Thienyl)piperidine | 84 |

While the precise mechanism can vary, a plausible catalytic cycle for the copper-catalyzed amination is depicted below. It likely involves the formation of a copper-amido intermediate which then reacts with the organozinc species.

Caption: Proposed catalytic cycle for Cu-catalyzed amination.

Palladium-Catalyzed Alkene Diamination

Palladium catalysis enables the difunctionalization of alkenes, including powerful diamination reactions using O-benzoylhydroxylamines as the electrophilic nitrogen source.[5][6] These reactions are valuable for synthesizing cyclic ureas and guanidines, which are important motifs in medicinal chemistry.[5]

Mechanistic studies suggest that these transformations proceed through a Pd(II)/Pd(IV) catalytic cycle.[5][7][8] The reaction involves an initial aminopalladation of the alkene, followed by oxidative addition of the this compound to the Pd(II) center to form a Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species forms the second C-N bond.[5]

Caption: Proposed Pd(II)/Pd(IV) cycle for alkene diamination.

Reactions with Nitrogen Nucleophiles: N-N Bond Formation

This compound derivatives are also effective for the direct amination of nitrogen nucleophiles, such as N-heterocycles. This provides a straightforward route to N-amino heterocycles, which can be challenging to synthesize via other methods.

Table 3: N-Amination of Heterocyclic Compounds [9]

| Entry | Heterocycle | Aminating Reagent | Product | Yield (%) |

| 1 | Pyrrole | This compound | 1-Aminopyrrole | 75 |

| 2 | Indole | O-(4-Nitrobenzoyl)hydroxylamine | 1-Aminoindole | 85 |

| 3 | Carbazole | O-(2,4-Dinitrobenzoyl)hydroxylamine | 9-Aminocarbazole | 90 |

| 4 | Imidazole | This compound | 1-Aminoimidazole | 60 |

Experimental Protocols

Synthesis of a Representative this compound Derivative (4-Benzoyloxymorpholine)[3]

This procedure describes a modified, high-yielding synthesis in a polar aprotic solvent.

-

Apparatus: A 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar.

-

Reagents:

-

Benzoyl peroxide (12.11 g, 50 mmol)

-

Dipotassium hydrogen phosphate (K₂HPO₄) (13.06 g, 75 mmol)

-

N,N-Dimethylformamide (DMF) (125 mL)

-

Morpholine (5.20 mL, 60 mmol)

-

-

Procedure:

-

Charge the flask with benzoyl peroxide, K₂HPO₄, and DMF.

-

Stir the suspension and add morpholine via syringe in one portion.

-

Stir the suspension at ambient temperature for 1 hour.

-

Add deionized water (200 mL) and stir vigorously until all solids dissolve.

-

Extract the aqueous mixture with three 150-mL portions of diethyl ether.

-

Combine the organic fractions and wash with three 100-mL portions of deionized water, followed by 100 mL of brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation.

-

Purify the crude product by flash column chromatography (eluting with 50% EtOAc/hexanes) to afford the title compound.

-

-

Expected Yield: 7.71 g (74%).[2]

General Protocol for Copper-Catalyzed Amination of a Diorganozinc Reagent[3][5]

This protocol outlines a typical electrophilic amination reaction.

Caption: Workflow for a Cu-catalyzed amination experiment.

-

Apparatus: An oven-dried, round-bottomed flask under a nitrogen atmosphere.

-

Reagents:

-

This compound derivative (1.0 equiv)

-

Copper(II) chloride (CuCl₂) (2.5 mol %)

-

Anhydrous tetrahydrofuran (THF)

-

Diorganozinc solution (1.1 equiv)

-

-

Procedure:

-

To the flask, add the this compound derivative, CuCl₂, and THF.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add the diorganozinc solution dropwise via syringe.

-

Remove the ice bath and allow the reaction to stir at ambient temperature for 1 hour, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired amine product.

-

Conclusion and Outlook

O-Benzoylhydroxylamines are robust and highly effective electrophilic aminating reagents that have significantly advanced the field of C-N bond formation. Their stability, ease of synthesis, and broad reactivity with a variety of nucleophiles—especially in the context of transition metal catalysis—make them invaluable tools for chemists in academic and industrial settings, including pharmaceutical development.[2] The copper-catalyzed amination of organozinc reagents and palladium-catalyzed diamination of alkenes highlight the synthetic power of this reagent class. Future research will likely focus on expanding the scope of nucleophiles, developing more efficient and enantioselective catalytic systems, and applying these methods to the synthesis of increasingly complex and biologically active molecules.

References

- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]

- 5. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Role of O-Benzoylhydroxylamine in Modern Carbon-Nitrogen Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse reagents developed for this purpose, O-Benzoylhydroxylamine and its derivatives have emerged as exceptionally versatile and powerful electrophilic aminating agents. This technical guide provides an in-depth exploration of the role of this compound in C-N bond formation, with a focus on transition-metal-catalyzed methodologies. It offers a comprehensive overview of reaction mechanisms, quantitative data on various synthetic transformations, detailed experimental protocols for key reactions, and visual representations of reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Power of Electrophilic Amination

Traditionally, C-N bond formation has been dominated by nucleophilic substitution reactions, where an amine acts as the nucleophile. However, the advent of electrophilic amination has opened new avenues for synthetic chemists, offering complementary reactivity and enabling the formation of C-N bonds under mild conditions with a broad substrate scope. In this context, this compound has proven to be a highly effective "R2N+" synthon due to its stability, ease of handling, and favorable reactivity profile in the presence of transition metal catalysts.[1][2] Its utility spans a range of transformations, including the amination of organometallic reagents and the direct functionalization of C-H bonds.

Transition-Metal-Catalyzed C-N Bond Formation

The synergy between this compound and transition metal catalysts has unlocked a plethora of synthetic methodologies. Catalysts based on copper, rhodium, palladium, and nickel have all been successfully employed to mediate the transfer of the amino group from this compound to a carbon-based nucleophile.

Copper-Catalyzed Amination of Organozinc Reagents

A significant breakthrough in electrophilic amination was the development of copper-catalyzed coupling of this compound derivatives with organozinc reagents.[3] This method allows for the formation of C(sp2)-N and C(sp3)-N bonds with high efficiency and functional group tolerance.[4]

Reaction Workflow:

Caption: Workflow for Cu-catalyzed amination of organozinc reagents.

Quantitative Data Summary:

| Entry | Organozinc Reagent (R₂Zn) | This compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph₂Zn | Morpholine-OBz | CuCl₂ (2.5) | THF | rt | <1 | 95 | [3] |

| 2 | (o-Tol)₂Zn | Piperidine-OBz | CuCl₂ (2.5) | THF | rt | <1 | 86 | [3] |

| 3 | (p-MeOPh)₂Zn | Morpholine-OBz | Cu(OAc)₂ (5) | THF | rt | 1 | 92 | [5] |

| 4 | Et₂Zn | Dibenzylamine-OBz | CuCl (5) | THF | 0 | 0.5 | 88 | [6] |

| 5 | (p-CNPh)₂Zn | Morpholine-OBz | CuCl₂ (2.5) | THF | rt | <1 | 85 | [3] |

Experimental Protocol: General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents [3]

-

Preparation of the Diorganozinc Reagent: To a solution of the Grignard reagent (2.2 mmol) in THF (4.0 mL) at 0 °C is added a solution of ZnCl₂ (1.1 mmol) in THF (2.0 mL). The mixture is stirred at room temperature for 30 minutes.

-

Amination Reaction: In a separate flask, the this compound derivative (1.0 mmol) and CuCl₂ (0.025 mmol, 2.5 mol%) are dissolved in THF (5.0 mL).

-

The freshly prepared diorganozinc reagent solution is then added to the this compound solution at room temperature.

-

The reaction is stirred for the time indicated in the table and monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Rhodium-Catalyzed C-H Amination

The direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecule synthesis. O-Benzoylhydroxylamines have been successfully employed as nitrogen sources in rhodium-catalyzed C-H amination reactions, enabling the synthesis of valuable nitrogen-containing heterocycles such as pyrrolidines.[2][7]

Proposed Catalytic Cycle:

Caption: Proposed mechanism for Rh-catalyzed C-H amination.

Quantitative Data Summary:

| Entry | Substrate | This compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenylbutylamine derivative | Self | Rh₂(esp)₂ (1) | HFIP | 23 | 14 | 85 | [2] |

| 2 | 3-Phenylpropylamine derivative | Self | Rh₂(esp)₂ (1) | HFIP | 23 | 14 | 78 | [2] |

| 3 | Indane | N-Boc-O-Benzoylhydroxylamine | Rh₂(OAc)₄ (2) | CH₂Cl₂ | 40 | 12 | 75 | [8] |

| 4 | Ethylbenzene | N-Ts-O-Benzoylhydroxylamine | Rh₂(oct)₄ (2) | Benzene | 60 | 24 | 68 | [9] |

| 5 | Toluene | N-Boc-O-Benzoylhydroxylamine | Rh₂(esp)₂ (1) | CH₂Cl₂ | 25 | 16 | 82 | [10][11] |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis [2]

-

Substrate Preparation: The this compound precursor is synthesized from the corresponding primary amine by reaction with benzoyl peroxide.

-

C-H Amination: To a solution of the this compound substrate (0.2 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) is added Rh₂(esp)₂ (0.002 mmol, 1 mol%).

-

The reaction mixture is stirred at room temperature for 14 hours.

-

Workup: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Preparation of this compound Reagents

The accessibility of this compound derivatives is a key factor in their widespread use. They are typically prepared by the reaction of the corresponding amine with benzoyl peroxide.[3]

General Synthesis Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]

- 4. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents with O-Benzoylhydroxylamines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the copper-catalyzed electrophilic amination of organozinc reagents using O-benzoylhydroxylamines. This methodology offers a versatile and robust approach for the formation of C-N bonds, enabling the synthesis of a wide array of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and other bioactive molecules.[1]

The reaction is characterized by its mild conditions, broad substrate scope, and tolerance to a variety of functional groups and steric hindrance.[2][3][4] Organozinc reagents, typically generated in situ from more common organometallic precursors like Grignard or organolithium reagents, serve as the nucleophilic partner.[2][3] O-benzoylhydroxylamines act as effective electrophilic aminating agents, or "R2N+" synthons.[2]

Reaction Principle & Advantages

The core transformation involves the coupling of a diorganozinc reagent (R₂Zn) with an O-benzoylhydroxylamine in the presence of a copper catalyst to yield the corresponding amine.[3][4] This method is a valuable alternative to traditional nucleophilic amination strategies, such as the Buchwald-Hartwig amination.[5]

Key Advantages:

-

Mild Reaction Conditions: The reactions are typically carried out at room temperature, making them compatible with sensitive functional groups.[3]

-

Broad Substrate Scope: The protocol is effective for a wide range of organozinc reagents, including aryl, heteroaryl, benzyl, and various alkyl nucleophiles.[2][3][4][6]

-

Functional Group Tolerance: The reaction demonstrates remarkable compatibility with various functional groups.

-

Steric Tolerance: The amination process can accommodate significant steric bulk on both the organozinc reagent and the aminating agent.[3][4][6]

-

Operational Simplicity: Products can often be isolated in high purity through a simple acid-base extractive workup.[2][3][4]

-

Stable Aminating Reagents: O-benzoylhydroxylamines are readily prepared in a single step and exhibit good stability.[2][3]

Proposed Reaction Mechanism

Mechanistic studies suggest an SN2-type pathway for the carbon-nitrogen bond formation.[5][7] The proposed catalytic cycle is initiated by the reaction of the organozinc species with the copper catalyst.

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissertation or Thesis | Catalytic Electrophilic Amination Reactions | ID: 9593tv807 | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of N-Heterocycles with O-Benzoylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed synthesis of saturated N-heterocyles, specifically pyrrolidines, utilizing O-benzoylhydroxylamines as alkyl nitrene precursors. This methodology offers a straightforward and efficient route for the construction of various pyrrolidine rings from corresponding primary amines.

Overview

The synthesis of saturated N-heterocycles is a cornerstone in drug discovery and development. A robust method for their construction involves the intramolecular C-H functionalization mediated by a metalated nitrene. This protocol leverages the combination of stable, readily available O-benzoylhydroxylamine substrates with a proficient rhodium catalyst, Rh₂(esp)₂, to facilitate the synthesis of substituted pyrrolidines.[1][2][3] This approach is attractive as it circumvents the need for directing groups that often require additional synthetic steps for installation and removal.[2]

The reaction proceeds at ambient temperature and demonstrates a good yield for various substrates.[2] Mechanistic studies suggest that the structure of the nitrene precursor plays a significant role in the nature of the reactive intermediate.[1][2]

Quantitative Data Summary

The following table summarizes the reaction scope and yields for the rhodium-catalyzed synthesis of various pyrrolidines from this compound precursors.

| Entry | Substrate (this compound derived from) | Product | Yield (%) |

| 1 | 4-Phenylbutylamine | 2-Phenylpyrrolidine | 85 |

| 2 | 4-(4-Methoxyphenyl)butylamine | 2-(4-Methoxyphenyl)pyrrolidine | 82 |

| 3 | 4-(4-Chlorophenyl)butylamine | 2-(4-Chlorophenyl)pyrrolidine | 75 |

| 4 | 4-Cyclohexylbutylamine | 2-Cyclohexylpyrrolidine | 90 |

| 5 | 1-Methyl-4-phenylbutylamine | 5-Methyl-2-phenylpyrrolidine | 78 (dr 1:1) |

| 6 | 5-Phenylpentylamine | 2-Benzylpyrrolidine | 88 |

| 7 | 3-Cyclohexylpropylamine | 2-Cyclohexylmethylpyrrolidine | <5 |

Reaction Conditions: 1 mol % Rh₂(esp)₂ in HFIP (0.05 M) at ambient temperature. Data extracted from Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773.

Experimental Protocols

General Procedure for the Synthesis of O-Benzoylhydroxylamines

A detailed protocol for the synthesis of the this compound precursor is provided below.

Materials:

-

Primary amine

-

Benzoyl peroxide

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of benzoyl peroxide (1.2 equiv) in CH₂Cl₂ (0.1 M), add K₂HPO₄ (1.5 equiv).

-

Stir the heterogeneous mixture for 2 hours at 23 °C.

-

Add the primary amine (1.0 equiv) to the mixture.

-

Continue stirring for an additional 14 hours.

-

After the reaction is complete, add water and extract the aqueous phase with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the corresponding this compound.[1]

General Procedure for the Rhodium-Catalyzed Synthesis of Pyrrolidines

The following protocol details the rhodium-catalyzed intramolecular C-H amination to form pyrrolidines.

Materials:

-

This compound substrate

-

Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂]

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

-

To a solution of the this compound substrate (1.0 equiv) in HFIP (to make a 0.05 M solution), add Rh₂(esp)₂ (1 mol %).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.[2]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the two-stage synthesis of substituted pyrrolidines.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the rhodium-catalyzed intramolecular C-H amination.

References

Application Notes and Protocols for Primary Amine Synthesis using O-Benzoylhydroxylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and materials science, where they serve as crucial building blocks and functional motifs. Electrophilic amination has emerged as a powerful strategy for the formation of carbon-nitrogen bonds, offering a complementary approach to traditional nucleophilic substitution and reductive amination methods. Among the various electrophilic aminating agents, O-benzoylhydroxylamines have gained prominence due to their stability, ease of handling, and versatile reactivity.[1]

This document provides a detailed protocol for the synthesis of primary amines via the electrophilic amination of organometallic reagents using a protected O-benzoylhydroxylamine derivative. The methodology is broadly applicable to a wide range of substrates and tolerates various functional groups, making it a valuable tool for complex molecule synthesis. The protocols described herein focus on the use of organozinc reagents, which can be readily prepared from more common organolithium or Grignard reagents.[2][3] The reaction typically proceeds under mild conditions and can be facilitated by a copper catalyst.[4]

Reaction Principle

The core of this synthetic approach is the reaction of a nucleophilic organometallic species (R-M) with an electrophilic amine source. To synthesize primary amines (R-NH₂), a protected aminating agent such as N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (Boc-NH-OBz) is used. The organometallic reagent attacks the nitrogen atom, displacing the benzoyloxy group. The resulting N-protected amine is then deprotected under appropriate conditions to yield the desired primary amine. The use of a protecting group is essential to prevent side reactions and ensure the selective formation of the primary amine.

Experimental Data Summary

The following table summarizes the scope of electrophilic amination reactions using this compound derivatives with various organozinc nucleophiles. While the examples primarily illustrate the synthesis of secondary and tertiary amines, they demonstrate the broad applicability and efficiency of the underlying C-N bond-forming reaction. The synthesis of primary amines proceeds with similar efficiency, contingent on the use of an appropriately protected aminating agent.

| Entry | Organozinc Reagent (R₂Zn) | Aminating Agent | Product | Yield (%) | Reference |

| 1 | Di(p-tolyl)zinc | N,N-Diethyl-O-benzoylhydroxylamine | N,N-Diethyl-p-toluidine | 95 | [3] |

| 2 | Di(p-methoxyphenyl)zinc | N-Morpholino-O-benzoylhydroxylamine | 4-(p-Methoxyphenyl)morpholine | 98 | [3] |

| 3 | Di(2-thienyl)zinc | N-Piperidino-O-benzoylhydroxylamine | 1-(2-Thienyl)piperidine | 85 | [3] |

| 4 | Dibenzylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | Tribenzylamine | 88 | [3] |

| 5 | Di-n-butylzinc | N-Phenyl-O-benzoylhydroxylamine | N-Butylaniline | 75 | [4] |

| 6 | Di-sec-butylzinc | N-Morpholino-O-benzoylhydroxylamine | 4-(sec-Butyl)morpholine | 82 | [3] |

| 7 | Di-tert-butylzinc | N-Morpholino-O-benzoylhydroxylamine | 4-(tert-Butyl)morpholine | 60 | [3] |

Experimental Workflow

The general workflow for the synthesis of primary amines using this protocol involves three main stages: preparation of the organozinc reagent, the copper-catalyzed amination reaction, and the final deprotection of the resulting N-Boc protected amine.

Caption: General workflow for primary amine synthesis.

Detailed Experimental Protocol

Representative Synthesis of a Primary Aryl Amine: 4-Methoxy-aniline

This protocol details the synthesis of 4-methoxyaniline from 4-methoxyphenylmagnesium bromide as a representative example.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Zinc Chloride (ZnCl₂), 0.5 M solution in THF

-

N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (Boc-NH-OBz)

-

Copper(I) Chloride (CuCl)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

Part 1: Preparation of the Diorganozinc Reagent

-

Under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium and initiate the Grignard reaction (a crystal of iodine may be used if necessary).

-